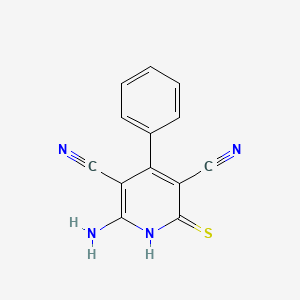

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile

Descripción general

Descripción

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile, abbreviated as 2APS, is an organic compound with a unique structure and properties. It is a heterocyclic compound, which means that it contains a ring of two or more different atoms, in this case nitrogen and sulfur. 2APS is of interest to scientists because of its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile derivatives have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic environments. Research has shown that these compounds act as mixed-type inhibitors, primarily cathodic, and adhere to Langmuir's adsorption isotherm, forming protective films on the metal surface to prevent corrosion. The effectiveness of these inhibitors has been corroborated through various analytical techniques, including gravimetric, electrochemical impedance spectroscopy, potentiodynamic polarization, and quantum chemical studies, along with microscopic analyses like SEM and EDX (Ansari, Quraishi, & Singh, 2015). Another study supports these findings, emphasizing the compounds' high inhibition efficiency and the role of temperature on their performance (Sudheer & Quraishi, 2014).

Synthesis and Medicinal Applications

These compounds are also central to the synthesis of a wide array of pyridine derivatives through multicomponent reactions, offering a versatile scaffold for developing novel pharmaceuticals and materials. For instance, solvent-free synthesis methods have been developed to produce high-yield derivatives, underscoring the compounds' potential in creating corrosion inhibitors (Mahmoud & El-Sewedy, 2018). Additionally, they have been used to synthesize thieno[2,3-b]pyridine derivatives, showcasing their utility in generating complex heterocyclic systems with potential applications in medicinal chemistry (Alinaghizadeh et al., 2015).

Propiedades

IUPAC Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h1-5H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPFGSXXUDJFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354744 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-phenyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

CAS RN |

119022-76-3 | |

| Record name | NSC678060 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

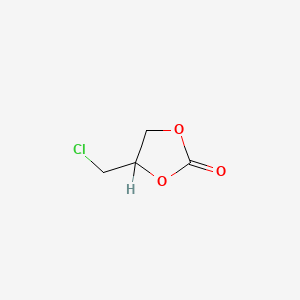

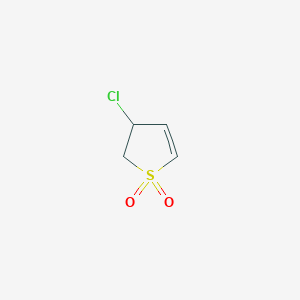

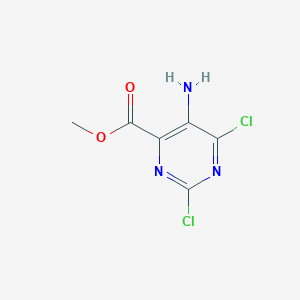

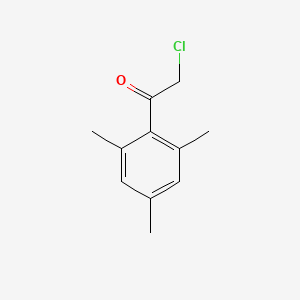

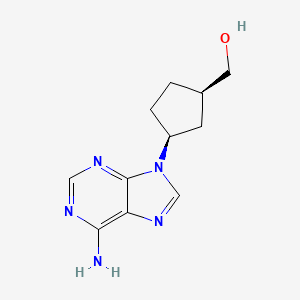

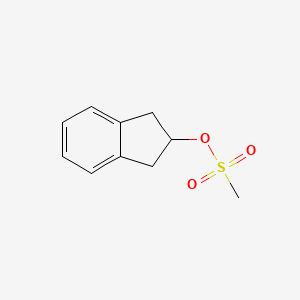

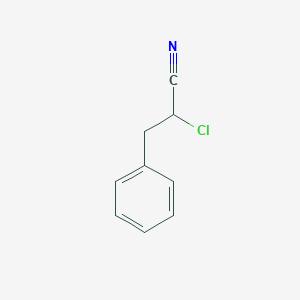

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)